

Application Notes and Protocols for Assessing Tomanil in Rheumatoid Arthritis Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

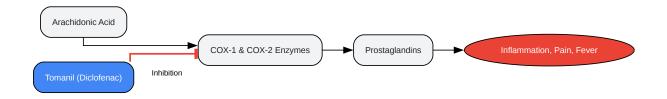
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The pathogenesis involves a complex interplay of immune cells and inflammatory mediators. **Tomanil**, a non-steroidal anti-inflammatory drug (NSAID), has as its active ingredient Diclofenac.[1][2] Some formulations may also include other active ingredients, such as the muscle relaxant Pridinol in **Tomanil** Flex. [3] Diclofenac exerts its therapeutic effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] This is achieved through the blockade of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]

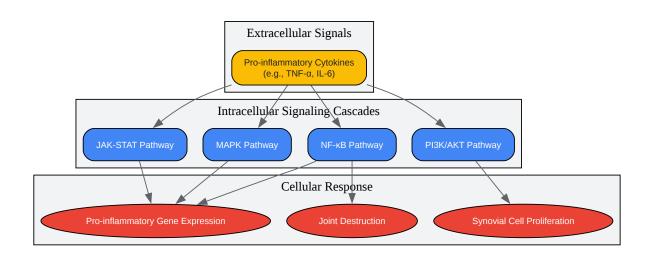
These application notes provide detailed protocols for the preclinical assessment of **Tomanil**'s efficacy in established rodent models of rheumatoid arthritis, specifically Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). The protocols outline methods for disease induction, drug administration, and the evaluation of therapeutic outcomes through clinical, biochemical, and histological endpoints.

Mechanism of Action of Tomanil (Diclofenac)

The primary mechanism of action of Diclofenac, the active component of **Tomanil**, is the inhibition of the cyclooxygenase (COX) enzymes. This disrupts the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory cascade in rheumatoid arthritis.









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References



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